molecular formula C11H15NO2 B1360126 Methyl 4-(4-aminophenyl)butanoate CAS No. 20637-09-6

Methyl 4-(4-aminophenyl)butanoate

Cat. No. B1360126
CAS RN: 20637-09-6
M. Wt: 193.24 g/mol
InChI Key: CLKHQWJXESOLCJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenyl)butanoate is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as Benzeneacetic acid, 4-amino-α-ethyl-, methyl ester .


Synthesis Analysis

The synthesis of Methyl 4-(4-aminophenyl)butanoate involves the use of 4-(4-aminophenyl)butyric acid in methanol, treated with cone sulfuric acid. The resultant mixture is heated to reflux for 1.5 hours .


Molecular Structure Analysis

The molecular structure of Methyl 4-(4-aminophenyl)butanoate consists of 11 carbon atoms ©, 15 hydrogen atoms (H), 1 nitrogen atom (N), and 2 oxygen atoms (O), giving it a molecular weight of 193.242 . The structure can be represented in 2D or 3D formats .


Physical And Chemical Properties Analysis

Methyl 4-(4-aminophenyl)butanoate has a molecular weight of 193.242. It has a density of 1.1±0.1 g/cm3, a boiling point of 323.9±25.0 °C at 760 mmHg, and a melting point of 42°C. Its flash point is 174.7±20.7 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(4-aminophenyl)butanoate is an intermediate in the synthesis of various compounds. For example, Buss, Coe, and Tatlow (1997) describe its role in synthesizing 4-[3′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, a compound with potential pharmaceutical applications (Buss, Coe, & Tatlow, 1997).

Biological and Pharmacological Applications

  • Studies on butanoic acid derivatives, including methyl 4-(4-aminophenyl)butanoate, reveal their potential in inhibiting biological targets like Placenta growth factor (PIGF-1), indicating pharmacological significance. Vanasundari et al. (2018) conducted molecular docking and vibrational studies on such derivatives, highlighting their biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis of Biologically Active Compounds

  • Methyl 4-(4-aminophenyl)butanoate plays a crucial role as an intermediate in the synthesis of biologically active compounds, including ACE inhibitors. A study by Zhang et al. (2009) demonstrates the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid, emphasizing the importance of 4-arylbutanoates in medicinal chemistry (Zhang, Khan, Gong, & Lee, 2009).

Antimicrobial Activity

  • Derivatives of methyl 4-(4-aminophenyl)butanoate exhibit antimicrobial properties. Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, finding good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Role in Novel Synthesis Processes

  • The compound is used in new synthesis methods for various chemicals and drugs. For instance, Ikemoto et al. (2005) utilized methyl 4-(4-aminophenyl)butanoate in the synthesis of an orally active CCR5 antagonist, showcasing its utility in developing pharmaceutical compounds (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Safety And Hazards

Methyl 4-(4-aminophenyl)butanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

methyl 4-(4-aminophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKHQWJXESOLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174673
Record name Methyl 4-(4-aminophenyl)butyrate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-aminophenyl)butanoate

CAS RN

20637-09-6
Record name Methyl 4-aminobenzenebutanoate
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Record name Methyl 4-(4-aminophenyl)butyrate
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Record name Methyl 4-(4-aminophenyl)butyrate
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Record name Methyl 4-(4-aminophenyl)butyrate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 4-(4-nitrophenyl)butanoate and methyl 4-(2-nitrophenyl)butanoate (2.24 g, 10.03 mmol) and 0.2 g of 10% Pd/C in 40 mL of methanol was vigorously stirred under hydrogen air. The mixture was stirred for 4 h at room temperature (monitored by TLC), and filtered through Celite. The solvent was evaporated. The residue was purified by chromatography to give the title compound (0.80 g, 41%): NMR (400 MHz in CDCl3, Bruker AVANCE-400): δ 1.89 (m, 2H, CH2), 2.31 (t, 2H, CH2—CH2—COOMe), 2.53 (t, 2H, CH2), 3.58 (br, 2H, NH2), 3.65 (s, 3H, OMe), 6.61 (d, 2H, J=3.5 Hz, Ar—H), 6.95 (d, 2H, J=3.4 Hz).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.24 g
Type
reactant
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Quantity
40 mL
Type
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Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-aminophenyl)-butyric acid (5 g, 27.90 mmol) in MeOH (100 mL) at room temperature was added HCl conc. (37% 15 mL). The resulting mixture was stirred overnight at 50° C. then treated with a saturated aqueous solution NaHCO3 and Na2CO3 solid until pH 9. The solvent was evaporated under reduced pressure then the aqueous phase was extracted several times with CH2Cl2. The crude material was purified by flash chromatography using CH2Cl2/MeOH as solvent mixture yielding 40 (4.93 g, 91%) as orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
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Name
Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
91%

Synthesis routes and methods III

Procedure details

To a solution of 4-(4-aminophenyl)butanoic acid (180 mg, 1 mmol) in a mixture of THF (4 ml), MeOH (1 ml) and dichloromethane (1 ml) in a 20-mL vial was added dropwise (trimethylsilyl)diazo-methane (1 ml, 2N in hexane) at 0° C. After the addition was complete, the resulting mixture was stirred at room temperature for 1 hr. The volatile material was removed under reduced pressure and the residue was purified by chromatography on silica gel using hexane/dichloromethane (2:1) followed by dichloromethane as eluent to give methyl 4-(4-aminophenyl)butanoate as an yellowish oil (55 mg, 28% yield).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
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Quantity
1 mL
Type
reactant
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Name
Quantity
4 mL
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solvent
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Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 250-mL round bottom flask was charged with 4-(4-aminophenyl)butyric acid (2.00 g, 11.2 mmol) in methanol (50 mL) and treated with conc. sulfuric acid (1 mL). The resultant mixture was heated to reflux for 1.5 h. After this time, methanol (˜25 mL) was distilled off. The reaction was cooled to 60° C. and methyl tert-butyl ether was added. The mixture was allowed to slowly cool to room temperature, then diluted with hexanes (50 mL) to afford a white solid. The solid was dissolved in THF (6 mL)/water (4 mL) and treated with conc. NH4OH (6 mL). The mixture was diluted with dichloromethane (50 mL) and the layers separated. The organic layer was washed with saturated sodium chloride (5 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to afford the title compound (2.07 g, 96%) as a brown solid. MW=193.24. 1H NMR (DMSO-d6, 500 MHz) δ 6.83-6.79 (m, 2H), 6.50-6.46 (m, 2H), 4.81 (s, 2H), 3.57 (s, 3H), 2.39 (t, J=7.5 Hz, 2H), 2.25 (t, J=7.5 Hz, 2H), 1.73 (quin, J=7.5 Hz, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CW Buss, PL Coe, JC Tatlow - Journal of fluorine chemistry, 1997 - Elsevier
The synthetic sequence to make 4-[4′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid {4,4-difluorochlorambucil} was not taken beyond the intermediate stage involving …
Number of citations: 4 www.sciencedirect.com
CA Mosley, SJ Myers, EE Murray, R Santangelo… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis and structure–activity relationship analysis of a novel class of amide-based biaryl NR2B-selective NMDA receptor antagonists are presented. Some of the studied …
Number of citations: 33 www.sciencedirect.com
X Li - … Study of Molecular Photoswitches and Their …, 2023 - scholarworks.brandeis.edu
Molecular solar thermal (MOST) energy storage compounds that store photon energy in strained chemical bonds upon photoisomerization have emerged as a novel material that …
Number of citations: 2 scholarworks.brandeis.edu
KA Casalvieri, CJ Matheson, BM Warfield… - Bioorganic & Medicinal …, 2021 - Elsevier
The RSK2 kinase is the downstream effector of the Ras/Raf/MEK/ERK pathway, that is often aberrantly activated in acute myeloid leukemia (AML). Recently, we reported a structure-…
Number of citations: 4 www.sciencedirect.com
Y Song, SY Park, Z Wu, KH Liu… - Journal of Enzyme …, 2020 - Taylor & Francis
Chlorambucil is a nitrogen mustard-based DNA alkylating drug, which is widely used as a front-line treatment of chronic lymphocytic leukaemia (CLL). Despite its widespread …
Number of citations: 5 www.tandfonline.com
G Roubaud, S Billeau, R Faure, M Robin… - Synthetic …, 2005 - Taylor & Francis
Five new 9‐(N‐substituted)‐acridinamines (7–11), have been synthesized from allyl 4‐(9‐chloro‐7‐methoxy‐2‐acridinyl)‐butanoate (6). The structure of these new acridine derivatives …
Number of citations: 2 www.tandfonline.com
AJE Novak - 2021 - search.proquest.com
This dissertation describes the biomimetic synthesis of complex natural products and the synthesis and evaluation of photoswitchable sphingolipids. Biomimetic synthesis aims at …
Number of citations: 0 search.proquest.com

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